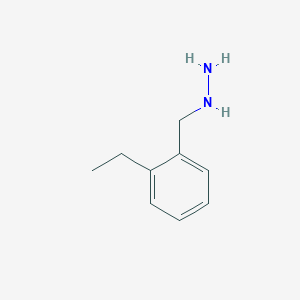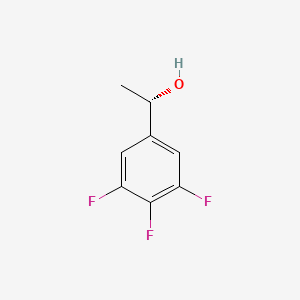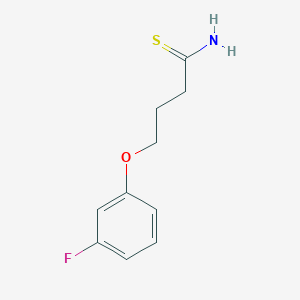
4-(3-Fluorophenoxy)butanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenoxy)butanethioamide is an organic compound with the molecular formula C10H12FNOS It is characterized by the presence of a fluorophenoxy group attached to a butanethioamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)butanethioamide typically involves the reaction of 3-fluorophenol with butanethioamide under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized based on the desired purity and quantity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluorophenoxy)butanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(3-Fluorophenoxy)butanethioamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluorophenoxy)butanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and selectivity, while the thioamide moiety can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chlorophenoxy)butanethioamide: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Bromophenoxy)butanethioamide: Contains a bromine atom in place of fluorine.
4-(3-Methylphenoxy)butanethioamide: Features a methyl group instead of a halogen.
Uniqueness
4-(3-Fluorophenoxy)butanethioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12FNOS |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
4-(3-fluorophenoxy)butanethioamide |
InChI |
InChI=1S/C10H12FNOS/c11-8-3-1-4-9(7-8)13-6-2-5-10(12)14/h1,3-4,7H,2,5-6H2,(H2,12,14) |
Clave InChI |
QOXXLZARQIVEQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)OCCCC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


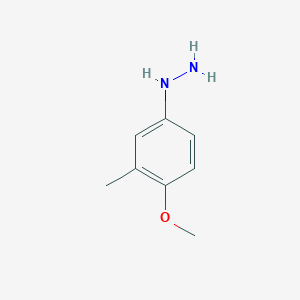
![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
aminehydrochloride](/img/structure/B15321263.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)
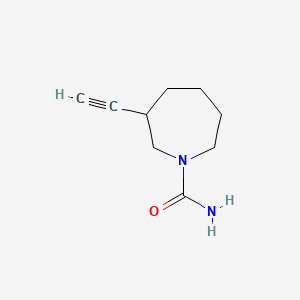
![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)

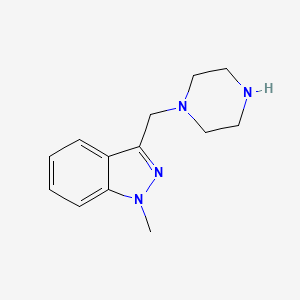
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
